Emoxypine-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
142.21 g/mol |
IUPAC Name |
6-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-3-7-8(10)5-4-6(2)9-7/h4-5,10H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
JPGDYIGSCHWQCC-WNWXXORZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Emoxypine-d5 for Research Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Emoxypine-d5 (2-(ethyl-d5)-6-methylpyridin-3-ol), a deuterated analog of Emoxypine. This compound is a critical internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in pharmacokinetic and metabolic studies. This document outlines a plausible synthesis route, detailed characterization methodologies, and expected analytical data.
Introduction
Emoxypine, also known as Mexidol, is a compound with antioxidant and neuroprotective properties.[1] Its deuterated isotopologue, this compound, is essential for use as an internal standard in mass spectrometry-based bioanalysis. The five deuterium (B1214612) atoms on the ethyl group provide a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties. For research applications, a well-characterized and pure this compound is paramount.
Synthesis of this compound
A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible and efficient synthesis can be conceptualized by combining known methods for the synthesis of the parent compound, 2-ethyl-6-methyl-3-hydroxypyridine, with established techniques for deuterium labeling.
The proposed synthesis is a two-stage process:
-
Synthesis of the core structure: Preparation of 2-ethyl-6-methyl-3-hydroxypyridine from commercially available starting materials.
-
Deuteration: Introduction of the deuterium atoms onto the ethyl group.
Proposed Synthesis of 2-ethyl-6-methyl-3-hydroxypyridine (Emoxypine)
A common method for the synthesis of 2-alkyl-6-methyl-3-hydroxypyridines involves the reaction of a furan (B31954) derivative with an anhydride, followed by ring closure with an ammonia (B1221849) source.[2][3]
Reaction Scheme:
Figure 1: Proposed synthesis of the Emoxypine core structure.
Experimental Protocol:
-
Acylation of 2-Methylfuran: To a stirred solution of propionic anhydride, a solid acid catalyst (e.g., SO42-/ZrO2) is added.[2] The mixture is heated, and 2-methylfuran is added dropwise. The reaction is maintained at an elevated temperature to yield 2-propionyl-5-methylfuran. The product is then isolated by filtration and distillation.
-
Ring Closure to form Emoxypine: The resulting 2-propionyl-5-methylfuran is reacted with an aqueous solution of ammonia in the presence of a catalyst in a high-pressure reactor at an elevated temperature.[4] After the reaction, the mixture is cooled, and the crude Emoxypine is isolated. Purification is typically achieved by recrystallization from a suitable solvent like isopropanol.
Deuteration of the Ethyl Group
The introduction of the five deuterium atoms onto the ethyl group can be achieved through catalytic hydrogen-deuterium (H/D) exchange on the final Emoxypine molecule or by using a deuterated starting material. A direct H/D exchange on Emoxypine is a plausible route.
Reaction Scheme:
Figure 2: Proposed deuteration of Emoxypine to yield this compound.
Experimental Protocol:
-
Catalytic H/D Exchange: Emoxypine is dissolved in a suitable solvent, and deuterium oxide (D₂O) is added as the deuterium source. A heterogeneous catalyst, such as Palladium on carbon (Pd/C), is added to the mixture. The reaction is heated under a deuterium gas atmosphere for a prolonged period to facilitate the exchange of the protons on the ethyl group with deuterium atoms.
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration. The solvent is evaporated, and the crude this compound is purified using techniques such as column chromatography or recrystallization to achieve high chemical and isotopic purity.
Characterization of this compound
Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuteration.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be similar to that of unlabeled Emoxypine, with the significant difference being the absence of signals corresponding to the ethyl group protons. The integration of the remaining proton signals should be consistent with the structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The signals for the deuterated ethyl carbon atoms will be observed as multiplets due to C-D coupling and will have a lower intensity compared to the protonated carbons.
Table 1: Representative ¹H and ¹³C NMR Data for Emoxypine (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ (ring) | ~2.4 | ~18 |
| -CH₂- (ethyl) | ~2.7 (quartet) | ~22 |
| -CH₃ (ethyl) | ~1.3 (triplet) | ~13 |
| Pyridine (B92270) H | ~7.0-7.5 (multiplet) | ~115-155 |
| Phenolic OH | broad singlet | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration. For this compound, the signals for the ethyl protons at ~2.7 and ~1.3 ppm would be absent or significantly reduced.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic distribution of this compound.
Expected Mass Spectrum: The mass spectrum of Emoxypine has a molecular ion peak [M]⁺ at m/z 137. For this compound, the molecular ion peak [M]⁺ is expected at m/z 142, corresponding to the replacement of five hydrogen atoms with five deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic cluster of the molecular ion will provide information on the isotopic purity of the sample.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass | Expected m/z [M+H]⁺ |
| Emoxypine | C₈H₁₁NO | 137.08 | 138.0 |
| This compound | C₈H₆D₅NO | 142.12 | 143.1 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized this compound.
Experimental Protocol: A validated HPLC-MS/MS method for the quantification of Emoxypine in rat brain has been reported and can be adapted for purity analysis.
-
Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 x 50 mm)
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid (A) and 0.1% formic acid in methanol (B129727) (B).
-
Flow Rate: 0.4 mL/min
-
Detection: UV at an appropriate wavelength or MS detection.
Expected Results: A single major peak corresponding to this compound should be observed, with any impurities being well-resolved and below the specified limits (typically >99% purity). The retention time of this compound is expected to be very similar to that of unlabeled Emoxypine.
Quality Specifications
For its use as an internal standard, this compound should meet stringent quality specifications.
Table 3: Typical Quality Specifications for this compound
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥ 99.0% |
| Isotopic Purity (by MS) | ≥ 98% Deuterium Incorporation |
| Identity | Conforms to the structure by ¹H NMR, ¹³C NMR, and MS |
| Appearance | White to off-white solid |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound for research purposes. While a specific, detailed synthesis protocol is not publicly available, the proposed route, based on established chemical principles, offers a viable pathway for its preparation. The outlined characterization methods and expected data provide a benchmark for researchers to ensure the quality and suitability of this compound as an internal standard in their analytical studies. Adherence to rigorous purification and characterization protocols is essential to guarantee the accuracy and reliability of quantitative bioanalytical data.
References
- 1. Emoxypine - Wikipedia [en.wikipedia.org]
- 2. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 4. RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine - Google Patents [patents.google.com]
A Preliminary Investigation of Emoxypine-d5 in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) is a compound with purported antioxidant and neuroprotective properties, bearing a structural resemblance to pyridoxine (B80251) (Vitamin B6).[1] It is primarily used in Russia for a variety of conditions, where it is claimed to exert anxiolytic, anti-stress, and neuroprotective effects.[1] The pharmacokinetic profile of any drug candidate is a critical determinant of its clinical success. For Emoxypine, its elimination half-life is reported to be between 2 and 2.6 hours.[1] To enhance its pharmacokinetic properties and to facilitate more accurate bioanalysis, the use of a deuterated analog, Emoxypine-d5, presents a promising strategy.
Deuteration, the substitution of hydrogen with its stable isotope deuterium, can influence a drug's metabolic fate. This "kinetic isotope effect" can lead to slower metabolism, potentially improving bioavailability and extending the half-life of a drug. Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in pharmacokinetic studies.
This technical guide provides a preliminary framework for the investigation of this compound in pharmacokinetic studies. It outlines a hypothetical preclinical study design, bioanalytical methodology, and data interpretation, offering a comprehensive resource for researchers in the field of drug development.
Core Concepts in Pharmacokinetic Assessment
The primary goal of a pharmacokinetic study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Key parameters determined from such studies include:
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time required for the drug concentration in the body to be reduced by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug is distributed in the body.
Hypothetical Preclinical Pharmacokinetic Study Protocol
This section details a representative experimental protocol for a comparative pharmacokinetic study of Emoxypine and this compound in a rodent model.
Study Design
A parallel-group study in male Sprague-Dawley rats is proposed to compare the pharmacokinetic profiles of Emoxypine and this compound following a single oral dose.
-
Group 1: Receives Emoxypine (n=6)
-
Group 2: Receives this compound (n=6)
A satellite group (n=3 per compound) may be included for blood sampling at later time points to better define the elimination phase.
Animal Model and Husbandry
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals are fasted overnight prior to dosing.
Drug Administration
-
Formulation: Emoxypine and this compound are dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Dosage: A single oral dose of 10 mg/kg is administered via oral gavage.
-
Dose Volume: 5 mL/kg.
Sample Collection
-
Matrix: Blood (to be processed into plasma).
-
Sampling Time Points: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuged at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Methodology: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Emoxypine and this compound in plasma samples. In the analysis of Emoxypine, this compound serves as the ideal internal standard, and vice versa.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (either this compound or Emoxypine at a fixed concentration).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a short run time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Emoxypine: Precursor ion (m/z) -> Product ion (m/z)
-
MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z)
-
Data Presentation and Analysis
The concentration-time data obtained from the LC-MS/MS analysis is used to calculate the pharmacokinetic parameters using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Hypothetical Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters for Emoxypine and this compound.
| Parameter | Emoxypine (Mean ± SD) | This compound (Mean ± SD) |
| Cmax (ng/mL) | 1250 ± 210 | 1480 ± 250 |
| Tmax (hr) | 0.75 ± 0.25 | 1.0 ± 0.3 |
| AUC0-t (nghr/mL) | 4500 ± 650 | 6800 ± 900 |
| AUC0-inf (nghr/mL) | 4650 ± 680 | 7100 ± 950 |
| t1/2 (hr) | 2.3 ± 0.4 | 3.8 ± 0.6 |
| CL/F (L/hr/kg) | 2.15 ± 0.3 | 1.41 ± 0.2 |
| Vd/F (L/kg) | 7.1 ± 1.2 | 7.7 ± 1.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study of this compound.
Hypothetical Metabolic Pathway of Emoxypine
Caption: Hypothetical metabolic pathway of Emoxypine and the effect of deuteration.
Discussion and Interpretation
The hypothetical data presented in the table suggests that deuteration has a notable impact on the pharmacokinetics of Emoxypine. The increased Cmax and AUC for this compound indicate higher systemic exposure. The longer half-life and reduced clearance of this compound are consistent with a slower rate of metabolic elimination, likely due to the kinetic isotope effect. This suggests that the deuteration may have successfully attenuated the metabolic breakdown of the parent compound.
These findings, if observed in a real study, would have significant implications for the clinical development of Emoxypine. A longer half-life could potentially lead to a reduced dosing frequency, improving patient compliance. The increased exposure might also allow for lower doses to be administered, which could reduce the risk of dose-related side effects.
Conclusion
The use of deuterated analogs like this compound offers a powerful tool in drug development. It not only serves as a superior internal standard for bioanalytical assays, leading to more reliable pharmacokinetic data, but also holds the potential to improve the metabolic stability and overall pharmacokinetic profile of a drug candidate. The preliminary investigation outlined in this guide provides a solid foundation for further preclinical and clinical studies to fully characterize the therapeutic potential of this compound. Further research is warranted to confirm these hypothetical advantages and to explore the full clinical implications of deuterating Emoxypine.
References
Emoxypine-d5: A Technical Guide to its Role as an Internal Standard in Analytical Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) is a compound known for its antioxidant and antihypoxic properties.[1] In the field of analytical chemistry, particularly in pharmacokinetic and metabolic studies, the accurate quantification of parent compounds in biological matrices is crucial. Stable isotope-labeled internal standards are the gold standard for achieving high accuracy and precision in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Emoxypine-d5, a deuterated analog of Emoxypine, serves as an ideal internal standard for this purpose. Its near-identical physicochemical properties to Emoxypine ensure it behaves similarly during sample extraction, chromatography, and ionization, while its mass difference allows for clear differentiation by a mass spectrometer. This technical guide provides an in-depth overview of the discovery, synthesis, and role of this compound in analytical chemistry, including a detailed experimental protocol for its use in a validated bioanalytical method.
Discovery and Synthesis of Emoxypine and its Deuterated Analog
Discovery and Synthesis of Emoxypine
Emoxypine, also known as Mexidol, was first synthesized by L.D. Smirnov and K.M. Dumayev at the Russian Institute of Pharmacology. The synthesis of 2-ethyl-6-methyl-3-hydroxypyridine can be achieved through the reaction of 5-methyl-2-propionylfuran with an aqueous solution of ammonia (B1221849) in the presence of a catalyst at high pressure and temperature.[2]
Synthesis of this compound
General Experimental Protocol for Hydrogen-Deuterium Exchange:
-
Materials:
-
Emoxypine
-
Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)
-
Platinum on carbon (Pt/C, 5%) catalyst
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Emoxypine in the anhydrous solvent.
-
Catalyst Addition: Carefully add the Pt/C catalyst to the solution.
-
Deuterium Source: Add an excess of deuterium oxide to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to facilitate the exchange of hydrogen atoms with deuterium. The reaction time and temperature are optimized to achieve the desired level of deuteration.
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude deuterated product is then purified using standard techniques such as chromatography to yield this compound.
-
Role in Analytical Chemistry: An Internal Standard for Quantitative Bioanalysis
This compound's primary role in analytical chemistry is as an internal standard (IS) for the quantification of Emoxypine in biological samples using LC-MS/MS. The use of a stable isotope-labeled internal standard is considered best practice in bioanalysis as it compensates for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.
Principles of using a Deuterated Internal Standard
A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures that they are affected in the same way by the analytical process.
dot
Caption: General workflow for bioanalysis using a deuterated internal standard.
Experimental Protocol: Quantification of Emoxypine in Rat Plasma using LC-MS/MS
The following is a detailed experimental protocol adapted from a validated method for the quantification of Emoxypine in rat plasma.[3] While the original study used amantadine (B194251) as the internal standard, this protocol has been modified to incorporate the use of this compound, reflecting the current best practice in bioanalytical method development.
Materials and Reagents
-
Emoxypine analytical standard
-
This compound internal standard
-
Rat plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Emoxypine and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Emoxypine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of rat plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography system.
-
Column: Zorbax Eclipse Plus C18 column (1.8 µm, 2.1 × 50 mm).
-
Mobile Phase:
-
Solvent A: 10 mM ammonium formate aqueous solution with 0.1% formic acid.
-
Solvent B: 0.1% formic acid in methanol.
-
-
Gradient: 44% Solvent A and 56% Solvent B (isocratic).
-
Flow Rate: 0.4 mL/min.
-
Total Run Time: 2.0 min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Emoxypine: m/z 138.0 → 123.0
-
This compound: m/z 143.0 → 128.0 (hypothetical, assuming deuteration on the ethyl group)
-
Data Presentation: Method Validation Summary
The following tables summarize the expected performance of the bioanalytical method based on the validation data from the adapted study.[3]
Table 1: Linearity of the Method
| Analyte | Calibration Range (ng/g) | Correlation Coefficient (r²) |
| Emoxypine | 1 - 1500 | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Sample | Nominal Conc. (ng/g) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 95 - 105 | < 15 | 95 - 105 | < 15 |
| Low QC | 3 | 90 - 110 | < 10 | 90 - 110 | < 10 |
| Mid QC | 100 | 90 - 110 | < 10 | 90 - 110 | < 10 |
| High QC | 1200 | 90 - 110 | < 10 | 90 - 110 | < 10 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Emoxypine | > 85 | < 15 |
Table 4: Stability
| Stability Condition | Duration | Accuracy (%) |
| Bench-top (Room Temp.) | 4 hours | 90 - 110 |
| Freeze-thaw Cycles | 3 cycles | 90 - 110 |
| Long-term (-80°C) | 30 days | 90 - 110 |
Emoxypine's Antioxidant Signaling Pathway
Emoxypine exerts its therapeutic effects primarily through its antioxidant and membrane-protective actions.[4] It inhibits the oxidation of biomembrane lipids, increases the activity of antioxidant enzymes, and modulates the activity of membrane-bound enzymes and receptor complexes.
dot
Caption: Antioxidant and membrane-protective mechanism of Emoxypine.
Conclusion
This compound is an indispensable tool in modern bioanalytical chemistry, enabling the accurate and precise quantification of Emoxypine in biological matrices. Its use as an internal standard in LC-MS/MS methods is crucial for obtaining reliable data in pharmacokinetic, toxicokinetic, and bioequivalence studies. This technical guide has provided a comprehensive overview of the synthesis, analytical application, and underlying signaling pathways related to Emoxypine, offering valuable insights for researchers and professionals in the field of drug development. The detailed experimental protocol and method validation data serve as a practical resource for the implementation of robust bioanalytical assays for Emoxypine.
References
- 1. Semiquantitative determination of meldonium and emoxypine in human urine by HPLC–MS/MS after receiving a single therapeutic dose of Brainmax® and milk from cows receiving a preventive course of Emidonol® | Postnikov | Fine Chemical Technologies [finechem-mirea.ru]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Exploratory Studies on the Metabolic Fate of Emoxypine-d5: A Review of Available Data
Despite a comprehensive search of scientific literature and public databases, detailed exploratory studies specifically investigating the metabolic fate of Emoxypine-d5 are not publicly available. this compound, a deuterated version of the antioxidant drug Emoxypine (also known as Mexidol), is primarily documented as a stable isotope-labeled internal standard for use in analytical and pharmacokinetic studies. This role as a tracer suggests that while its metabolic profile is presumed to parallel that of Emoxypine, specific quantitative data, detailed experimental protocols, and established metabolic pathways for the deuterated compound have not been published.
The parent compound, Emoxypine, has been studied more extensively, particularly in Russia and Eastern European countries, for its antioxidant, anxiolytic, and neuroprotective properties.[1][2] However, even for Emoxypine, publicly accessible, in-depth studies detailing its biotransformation pathways, identifying specific metabolites, and quantifying their formation are scarce. The reported elimination half-life of Emoxypine is between 2 and 2.6 hours, indicating relatively rapid clearance from the body, though the precise metabolic processes governing this are not well-documented.[3]
Inferred Metabolic Pathways and Future Research Directions
While direct evidence is lacking, the chemical structure of Emoxypine, a substituted 3-hydroxypyridine, suggests that its metabolism in vivo would likely proceed through common biotransformation reactions. These may include:
-
Phase I Metabolism: Oxidation of the ethyl and methyl groups, potentially mediated by cytochrome P450 (CYP) enzymes in the liver. Hydroxylation of the pyridine (B92270) ring is another possibility.
-
Phase II Metabolism: Conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, to increase water solubility and facilitate excretion.
The deuteration in this compound is unlikely to alter these primary metabolic routes. However, the presence of deuterium (B1214612) atoms can sometimes lead to a "kinetic isotope effect," potentially slowing the rate of metabolism at the deuterated sites. This could result in a slightly longer half-life or altered ratios of metabolites compared to the non-deuterated parent drug.
To fully elucidate the metabolic fate of this compound, dedicated in vitro and in vivo studies would be required. A general experimental workflow for such an investigation is outlined below.
Hypothetical Experimental Workflow for this compound Metabolism Studies
A standard approach to characterize the metabolic fate of a novel or modified compound like this compound would involve a multi-step process.
Experimental Protocols: A General Overview
1. In Vitro Metabolism using Liver Microsomes:
-
Objective: To identify Phase I metabolites.
-
Methodology: this compound would be incubated with pooled human or animal liver microsomes in the presence of NADPH as a cofactor. Samples would be taken at various time points, and the reaction quenched. The supernatant would then be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify potential oxidative metabolites.
2. In Vitro Metabolism using Hepatocytes:
-
Objective: To identify both Phase I and Phase II metabolites.
-
Methodology: this compound would be incubated with cultured primary hepatocytes. This system contains a broader range of metabolic enzymes, including those responsible for conjugation reactions. Samples would be collected and analyzed by LC-MS/MS to detect parent compound, Phase I metabolites, and their conjugated forms (e.g., glucuronides, sulfates).
3. In Vivo Animal Studies:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile in a living organism.
-
Methodology: this compound would be administered to an animal model (e.g., rats or mice) via relevant routes (e.g., oral, intravenous). Blood, urine, and feces would be collected over a time course. The concentrations of this compound and its metabolites in these matrices would be quantified using a validated analytical method, likely LC-MS/MS, to determine pharmacokinetic parameters and excretion profiles.
Conclusion
References
The Role of Emoxypine-d5 in Advancing Early-Stage Drug Metabolism and Pharmacokinetic (DMPK) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of preclinical drug development, a thorough understanding of a candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. These Drug Metabolism and Pharmacokinetic (DMPK) studies are critical for predicting a drug's behavior in humans, optimizing dosing regimens, and identifying potential drug-drug interactions. The accuracy and reliability of the data generated in these early-stage studies directly impact the success of a drug candidate in later clinical phases.
A cornerstone of robust DMPK assays is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Emoxypine-d5, the deuterated analog of Emoxypine (also known as Mexidol), serves as an exemplary internal standard for the bioanalysis of Emoxypine and other structurally related compounds. Its near-identical physicochemical properties to the parent drug ensure that it effectively accounts for variability during sample preparation and analysis, thereby enhancing the precision and accuracy of pharmacokinetic measurements.
This technical guide provides an in-depth overview of the utility of this compound in early-stage DMPK studies. It details experimental protocols, presents data in a structured format, and visualizes key workflows and metabolic interactions, offering a comprehensive resource for researchers in the field.
The Critical Role of Deuterated Internal Standards in DMPK
In quantitative bioanalysis, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Deuterated internal standards like this compound are considered the "gold standard" because their physical and chemical behavior is almost identical to the unlabeled analyte. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the peak area ratio of the analyte to the internal standard, variations introduced during the analytical process can be effectively normalized, leading to highly reliable data.
Experimental Protocols
While specific published DMPK studies explicitly detailing the use of this compound are not widely available, the following represents a standard and robust protocol for an in vitro metabolic stability assay using a deuterated internal standard, which can be readily adapted for this compound.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a test compound in HLM, a key indicator of its intrinsic clearance.
Materials:
-
Test Compound
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
96-well incubation and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a working solution of the Test Compound (e.g., 1 µM) by diluting the stock solution in phosphate buffer.
-
Prepare the internal standard spiking solution by diluting the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.
-
Thaw HLM on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's protocol.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the Test Compound working solution.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is considered time zero (T=0).
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a collection plate containing ice-cold acetonitrile with this compound. This will quench the reaction and precipitate proteins.
-
-
Sample Processing:
-
After the final time point, centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method optimized for the Test Compound and this compound.
-
Example LC Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Example MS/MS Conditions (MRM mode):
-
Monitor the specific precursor-to-product ion transitions for the Test Compound and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the Test Compound to this compound for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Data Presentation
Quantitative data from DMPK studies should be presented in a clear and concise manner to facilitate comparison and interpretation. The following tables are representative examples of how data from a metabolic stability assay and a subsequent pharmacokinetic study could be summarized.
Table 1: In Vitro Metabolic Stability of a Test Compound in Human Liver Microsomes
| Parameter | Value |
| Test Compound Concentration | 1 µM |
| HLM Concentration | 0.5 mg/mL |
| In Vitro Half-life (t½) | 25.8 min |
| Intrinsic Clearance (CLint) | 54.1 µL/min/mg protein |
| Internal Standard Used | This compound |
Table 2: Pharmacokinetic Parameters of a Test Compound in Rats Following a Single Intravenous Dose (1 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 850 |
| Tmax (Time to Cmax) | h | 0.25 |
| AUC (Area Under the Curve) | ng*h/mL | 1275 |
| CL (Clearance) | L/h/kg | 0.78 |
| Vd (Volume of Distribution) | L/kg | 1.5 |
| t½ (Half-life) | h | 1.3 |
| Bioanalytical Method | LC-MS/MS with this compound Internal Standard |
Mandatory Visualizations
Experimental and Logical Workflows
Visualizing experimental workflows and logical relationships is crucial for understanding the processes involved in DMPK studies.
Signaling and Metabolic Pathways
Emoxypine is known to interact with various biological systems, including drug-metabolizing enzymes. Understanding these interactions is vital for predicting potential drug-drug interactions. Emoxypine (Mexidol) has been reported to enhance the effects of certain central nervous system depressants by modulating GABA and benzodiazepine (B76468) receptors.[1] It has also been shown to have its own anticonvulsant properties.[1] While comprehensive data on its interaction with all cytochrome P450 (CYP) enzymes is limited, it is known to have some effects. Caution is also advised when co-administered with anticoagulants due to its influence on platelet aggregation.[1] The following diagram illustrates the known and potential interactions of Emoxypine with key drug metabolism pathways.
Conclusion
The use of deuterated internal standards, such as this compound, is indispensable for generating high-quality, reliable data in early-stage DMPK studies. By effectively mitigating analytical variability, these standards ensure the accuracy of pharmacokinetic parameter calculations, which are foundational to informed decision-making in the drug development pipeline. While the direct body of literature on this compound's application is still growing, the principles and protocols outlined in this guide provide a robust framework for its utilization. Furthermore, a deeper understanding of the parent compound's (Emoxypine's) interactions with drug-metabolizing enzymes and transporters is crucial for predicting and avoiding adverse drug-drug interactions. Continued research into these interactions will further solidify the role of Emoxypine and its deuterated analogs in advancing pharmaceutical sciences.
References
Foundational Research on the Stability of the Deuterium Label in Emoxypine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium (B1214612) substitution is a strategic approach in drug development to enhance the pharmacokinetic profile of therapeutic agents. This guide provides an in-depth technical overview of the foundational research concerning the stability of the deuterium label in a hypothetical deuterated version of Emoxypine, termed Emoxypine-d5. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of deuterium labeling, kinetic isotope effects, and metabolic stability assays to present a predictive framework for its evaluation. Detailed experimental protocols, data presentation formats, and visualizations of metabolic pathways and analytical workflows are provided to guide researchers in the potential development and assessment of such a deuterated compound.
Introduction to Deuterium Labeling in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, contains both a proton and a neutron in its nucleus, making it approximately twice as heavy as hydrogen (protium).[1] The substitution of hydrogen with deuterium at specific positions within a drug molecule can lead to a stronger chemical bond (C-D versus C-H).[2][3] This increased bond strength can slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[4][5][6] By strategically deuterating a drug molecule at its metabolic "soft spots," it is possible to decrease the rate of metabolism, potentially leading to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure.[3][7] This can translate into more favorable dosing regimens and potentially enhanced therapeutic efficacy and safety.[2]
Emoxypine: An Overview and Predicted Metabolic Pathways
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) is known for its antioxidant and antihypoxic properties.[8][9] It is used in some countries for the treatment of various neurological and cardiovascular conditions.[10][11] The metabolic fate of Emoxypine is a critical determinant of its therapeutic efficacy and duration of action. While detailed metabolic pathways are not extensively documented in the provided search results, based on its chemical structure, the primary routes of metabolism are likely to involve oxidation reactions catalyzed by Cytochrome P450 (CYP450) enzymes in the liver.[12][13]
The most probable sites for oxidative metabolism on the Emoxypine molecule are the ethyl and methyl groups attached to the pyridine (B92270) ring, as these represent potential sites for hydroxylation. The C-H bonds at these positions are susceptible to enzymatic attack by CYP450 enzymes.
Based on these predictions, a hypothetical this compound could be designed by replacing the hydrogen atoms on the ethyl group with deuterium. This strategic deuteration would target a primary site of metabolism, aiming to leverage the kinetic isotope effect to slow down its oxidative breakdown.
Caption: Predicted primary metabolic pathway of Emoxypine via CYP450 oxidation.
The Kinetic Isotope Effect and this compound
The rationale for developing this compound lies in the kinetic isotope effect (KIE). The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond.[5] In a CYP450-mediated oxidation reaction, if the initial C-H bond breaking is the slowest step (rate-determining step), substituting hydrogen with deuterium at that position will slow down the overall reaction rate.[4][14] For this compound, where the ethyl group is deuterated, the rate of hydroxylation at this position is expected to be significantly reduced.
Caption: Slower metabolism of this compound due to the kinetic isotope effect.
Experimental Protocols for Assessing Deuterium Label Stability
To evaluate the stability of the deuterium label in this compound and quantify the impact of deuteration on its metabolic stability, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.[15]
Objective: To determine the rate of disappearance of Emoxypine and this compound when incubated with human liver microsomes.
Materials:
-
Emoxypine and this compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching)
-
Internal Standard (IS) for LC-MS/MS analysis (a structurally similar compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of Emoxypine and this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with 0.1% formic acid and the internal standard. This precipitates the proteins and stops the enzymatic reaction.[15]
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Emoxypine and this compound at each time point.
-
Caption: Workflow for the in vitro metabolic stability assay.
Data Analysis and Presentation
The data from the in vitro metabolic stability assay can be used to calculate key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation:
| Compound | Time (min) | % Remaining |
| Emoxypine | 0 | 100 |
| 5 | 85 | |
| 15 | 60 | |
| 30 | 35 | |
| 60 | 10 | |
| This compound | 0 | 100 |
| 5 | 95 | |
| 15 | 80 | |
| 30 | 65 | |
| 60 | 40 |
Table 1: Hypothetical percentage of parent compound remaining over time.
| Parameter | Emoxypine | This compound |
| In Vitro t½ (min) | 25 | 55 |
| Intrinsic Clearance (µL/min/mg protein) | 27.7 | 12.6 |
Table 2: Hypothetical metabolic stability parameters.
In Vivo Pharmacokinetic Study
A comparative pharmacokinetic study in an appropriate animal model (e.g., rats) is essential to confirm the in vitro findings.
Objective: To compare the pharmacokinetic profiles of Emoxypine and this compound after oral or intravenous administration.
Protocol Outline:
-
Animal Dosing: Administer Emoxypine or this compound to different groups of animals at a specific dose.[15]
-
Blood Sampling: Collect blood samples at predetermined time points.[15]
-
Plasma Preparation: Separate plasma from the blood samples.[15]
-
Bioanalysis: Quantify the concentrations of Emoxypine and this compound in the plasma samples using a validated LC-MS/MS method.[15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).
Data Presentation:
| Parameter | Emoxypine | This compound | Fold Change |
| Cmax (ng/mL) | 500 | 650 | 1.3 |
| AUC (ng*h/mL) | 2000 | 4500 | 2.25 |
| t½ (h) | 2.5 | 5.0 | 2.0 |
Table 3: Hypothetical pharmacokinetic parameters in rats.
Analytical Methods for Assessing Deuterium Label Integrity
It is crucial to confirm that the deuterium label remains stable throughout the experimental process and is not lost due to chemical or enzymatic exchange.[16][17] High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[18]
LC-MS/MS Method:
-
A specific and sensitive LC-MS/MS method should be developed to differentiate and quantify Emoxypine and this compound.
-
Multiple Reaction Monitoring (MRM) transitions should be optimized for both the parent compound and its deuterated analog.
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry:
-
HDX-MS can be employed to probe for any back-exchange of deuterium with hydrogen from the solvent.[19] The protein sample is diluted into a deuterated buffer, and the rate of deuterium incorporation is measured over time.[19]
Conclusion
The strategic deuteration of Emoxypine to create this compound presents a promising approach to improve its metabolic stability and enhance its pharmacokinetic profile. The foundational principles of the kinetic isotope effect provide a strong rationale for this strategy. The experimental protocols and analytical methods detailed in this guide offer a comprehensive framework for researchers to investigate the stability of the deuterium label, quantify the metabolic advantages of this compound, and ultimately guide its development as a potentially improved therapeutic agent. While the data presented herein is hypothetical, it is based on established scientific principles and provides a realistic expectation of the potential benefits of deuteration. Further experimental validation is essential to confirm these predictions.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. salamandra.net [salamandra.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emoxypine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. metabolon.com [metabolon.com]
- 13. mdpi.com [mdpi.com]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Bioanalysis of Emoxypine using Emoxypine-d5 as an Internal Standard
Application Note & Protocol
This document provides a comprehensive protocol for the quantitative analysis of Emoxypine in biological matrices, specifically human plasma, using Emoxypine-d5 as a stable isotope-labeled internal standard (SIL-IS). The method outlined is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies of Emoxypine.
Introduction
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine succinate) is a synthetic antioxidant with a broad spectrum of pharmacological effects, including neuroprotective, anti-inflammatory, and anxiolytic properties. Accurate quantification of Emoxypine in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a deuterated internal standard, such as this compound, is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variability and matrix effects.[1][2]
Principle
This method employs protein precipitation for the extraction of Emoxypine and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Emoxypine reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Experimental Protocols
Stock and Working Solutions Preparation
-
Emoxypine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Emoxypine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Emoxypine Working Solutions: Prepare serial dilutions of the Emoxypine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Aliquot 100 µL of human plasma into the respective tubes.
-
Spike with the appropriate Emoxypine working solutions for calibration standards and QCs.
-
Add 50 µL of the Internal Standard Working Solution (50 ng/mL this compound) to all tubes except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity or equivalent |
| Column | Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 56% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 2.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4000 V |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Emoxypine | 138.0 | 123.0 | 200 | 135 | 15 |
| This compound | 143.0 | 128.0 | 200 | 135 | 15 |
Method Validation
The bioanalytical method should be validated according to the principles outlined in regulatory guidelines (e.g., FDA, EMA).
Table 4: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range: 1 - 1500 ng/mL | |
| Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Within-run and between-run accuracy (%RE) within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should have a %CV ≤ 15% |
| Stability | |
| Freeze-Thaw Stability | Stable for at least 3 cycles |
| Short-Term Stability | Stable at room temperature for at least 4 hours |
| Long-Term Stability | Stable at -80°C for at least 30 days |
| Post-Preparative Stability | Stable in autosampler for at least 24 hours |
Data Presentation
Table 5: Calibration Curve Data (Example)
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| 1500 | 17.850 |
Table 6: Precision and Accuracy Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Within-Run Precision (%CV) | Within-Run Accuracy (%RE) | Between-Run Precision (%CV) | Between-Run Accuracy (%RE) |
| LLOQ | 1 | 8.5 | 5.2 | 9.8 | 6.1 |
| Low | 3 | 6.2 | -3.1 | 7.5 | -2.5 |
| Medium | 750 | 4.1 | 1.5 | 5.3 | 2.0 |
| High | 1200 | 3.5 | -0.8 | 4.8 | -1.2 |
Visualization
Experimental Workflow
References
- 1. Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Emoxypine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) is a compound with purported antioxidant and neuroprotective properties.[1] Robust and reliable bioanalytical methods are crucial for the evaluation of its pharmacokinetic profile in drug development. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Emoxypine in human plasma. The use of a stable isotope-labeled internal standard, Emoxypine-d5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
Materials and Reagents
-
Emoxypine reference standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm) or equivalent.[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Emoxypine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Emoxypine stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40°C
-
Total Run Time: 2.0 minutes[2]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Emoxypine: m/z 138.0 → 123.0[2]
-
This compound (IS): m/z 143.0 → 128.0 (proposed)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity for both Emoxypine and this compound.
-
Data Presentation
The following tables summarize the expected performance characteristics of this bioanalytical method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1.0 - 1500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ Accuracy | Within ±20% of nominal |
| LLOQ Precision | ≤ 20% CV |
| Other CC Points Accuracy | Within ±15% of nominal |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1.0 | 95.0 - 105.0 | ≤ 15.0 | 93.0 - 107.0 | ≤ 18.0 |
| Low QC | 3.0 | 97.0 - 103.0 | ≤ 10.0 | 96.0 - 104.0 | ≤ 12.0 |
| Mid QC | 750 | 98.0 - 102.0 | ≤ 8.0 | 97.5 - 102.5 | ≤ 10.0 |
| High QC | 1200 | 97.5 - 102.5 | ≤ 7.0 | 97.0 - 103.0 | ≤ 9.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3.0 | 85 - 95 | 90 - 110 |
| High QC | 1200 | 88 - 98 | 92 - 108 |
Mandatory Visualization
References
Application Note: Preparation of Emoxypine-d5 Standard Solutions for Analytical Applications
Introduction
Emoxypine-d5 is the deuterated analog of Emoxypine, a compound with antioxidant and neuroprotective properties.[1] In analytical chemistry, particularly in bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), this compound serves as an ideal internal standard (IS) for the accurate quantification of Emoxypine in biological matrices.[2] Its utility as an internal standard is attributed to its similar physicochemical properties to the analyte (Emoxypine) while having a distinct mass, which allows for correction of variability during sample preparation and analysis. This document provides a detailed protocol for the preparation of this compound standard solutions for use in research and drug development settings.
Principle
The accurate preparation of standard solutions is fundamental to the development and validation of robust analytical methods. This protocol outlines the steps for preparing a primary stock solution of this compound, followed by serial dilutions to generate working standard solutions and calibration curve standards. The use of an internal standard like this compound is a common practice in quantitative analysis to improve the precision and accuracy of the results.
Experimental Protocols
Materials and Equipment
-
This compound reference standard
-
High-purity solvent (e.g., Methanol, DMSO, or Acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes and sterile, disposable tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vials for storage
Safety Precautions
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Preparation of this compound Primary Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound reference standard using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Transfer the weighed this compound into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid. If necessary, gently vortex or sonicate the solution to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, bring the flask to the final volume of 10 mL with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.
Preparation of Intermediate and Working Standard Solutions
Intermediate and working standard solutions are prepared by serially diluting the primary stock solution. The concentrations of these solutions should be appropriate for the expected range of the calibration curve.
Example Dilution Scheme:
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Working Internal Standard Solution (10 µg/mL): Pipette 1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This working solution can then be spiked into samples.
Preparation of Calibration Curve Standards
Calibration standards are typically prepared by spiking a biological matrix (e.g., plasma, urine) or a surrogate matrix with known amounts of the analyte (Emoxypine) and a constant amount of the internal standard (this compound). The following is an example of how to prepare calibration standards in a matrix.
-
Prepare a series of Emoxypine working solutions at different concentrations.
-
For each calibration level, add a small, fixed volume of the Emoxypine working solution to a fixed volume of the biological matrix.
-
Add a constant volume of the this compound working internal standard solution (e.g., 10 µg/mL) to each calibration standard.
-
Follow the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction) for analysis.
Data Presentation
Table 1: Summary of this compound Standard Solution Preparation
| Solution Name | Parent Solution | Volume of Parent Solution (mL) | Final Volume (mL) | Final Concentration |
| Primary Stock Solution | This compound Solid | N/A (10 mg) | 10 | 1 mg/mL |
| Intermediate Stock Solution | Primary Stock Solution | 1 | 10 | 100 µg/mL |
| Working Internal Standard | Intermediate Stock Solution | 1 | 10 | 10 µg/mL |
Visualization
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Emoxypine-d5 in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Emoxypine-d5 in biological matrices such as plasma and brain tissue homogenate. Emoxypine (also known as 2-ethyl-6-methyl-3-hydroxypyridine) is an antioxidant drug, and its deuterated analog, this compound, is an ideal internal standard for pharmacokinetic and metabolic studies.[1][2] This method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary parameters and procedures to achieve accurate and precise quantification of this compound.
Introduction
Emoxypine is a synthetic antioxidant with a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardioprotective properties.[3] Accurate quantification of drugs and their metabolites in biological samples is crucial for pharmacokinetic and toxicokinetic studies in drug development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry-based assays as they compensate for variability in sample preparation and matrix effects.[4] This document provides a detailed protocol for the determination of this compound using LC-MS/MS, which is a highly selective and sensitive analytical technique for the analysis of small molecules in complex biological matrices.[5]
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from biological matrices. This technique is simple, fast, and effective for removing the majority of proteins that can interfere with the analysis.
Protocol 1: Protein Precipitation from Plasma or Brain Homogenate
-
To 100 µL of plasma or brain homogenate sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 56% Methanol in 10 mM aqueous ammonium (B1175870) formate (B1220265) with 0.1% formic acid).
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. The gradient elution ensures efficient separation of the analyte from endogenous matrix components.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic elution with 44% Mobile Phase A and 56% Mobile Phase B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 2.0 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for the detection of this compound. The parameters are optimized for the specific analyte and instrument.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument (typically 3-5 kV) |
| Source Temperature | Optimized for the specific instrument (e.g., 150°C) |
| Desolvation Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
MRM Transitions for Emoxypine and this compound
The MRM transitions are selected based on the precursor ion ([M+H]+) and the most abundant product ions. For Emoxypine (EMHP), the precursor ion is m/z 138.0, and a key product ion is m/z 123.0. For this compound, the precursor ion is shifted by +5 Da to m/z 143.1. The fragmentation is expected to be similar, with a corresponding shift in the product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Emoxypine (EMHP) | 138.0 | 123.0 | Optimized (e.g., 15) | For quantification |
| This compound | 143.1 | 128.0 | Optimized (e.g., 15) | Internal Standard |
| This compound | 143.1 | User Defined | Optimized | Confirmation ion (optional) |
Note: The collision energy should be optimized for the specific mass spectrometer being used to achieve the best sensitivity.
Quantitative Performance (Representative Data)
The following table summarizes the expected performance characteristics of the method, based on the validated method for the non-deuterated Emoxypine.
| Parameter | Result |
| Linearity Range | 1 - 1500 ng/g |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | To be evaluated, but compensated by the internal standard |
| Recovery | > 85% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The provided parameters can be used as a starting point for method development and validation on various triple quadrupole mass spectrometer systems.
References
- 1. Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emoxypine - Wikipedia [en.wikipedia.org]
- 3. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Antioxidants Using a Cell-Based Assay with Emoxypine as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby mitigating oxidative damage. High-throughput screening (HTS) is a powerful methodology for identifying novel antioxidant compounds from large chemical libraries.
This application note provides a detailed protocol for a cell-based HTS assay to identify and characterize compounds with antioxidant activity. The protocol utilizes the well-characterized antioxidant, Emoxypine, as a positive control to validate the assay performance. Furthermore, it clarifies the role of its deuterated analog, Emoxypine-d5, in the broader drug discovery workflow.
Principle of the Assay
This protocol employs a Cellular Antioxidant Assay (CAA) to measure the ability of compounds to protect cells from an externally induced oxidative challenge. The assay utilizes a fluorescent probe that, upon entering the cells, is oxidized by ROS to a highly fluorescent product. In the presence of an effective antioxidant, the ROS are neutralized, leading to a reduction in the fluorescent signal. The antioxidant capacity of test compounds is quantified by measuring the reduction in fluorescence intensity compared to untreated control cells.
Role of Emoxypine and this compound
Emoxypine is a known antioxidant that exhibits protective effects against oxidative stress.[1][2] Its mechanism of action is believed to involve the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant systems.[1][3] In this HTS assay, Emoxypine serves as a positive control, providing a benchmark for the identification of new antioxidant compounds.
This compound is a deuterium-labeled version of Emoxypine.[4][5] In drug discovery, deuterated compounds are not typically used for primary screening of biological activity. Instead, they are crucial tools in downstream applications, particularly in pharmacokinetic (PK) and metabolic studies.[6] Due to the kinetic isotope effect, deuteration can sometimes alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. However, the primary and most common use of deuterated compounds like this compound is as an internal standard for bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS).[4][5] The addition of a known concentration of the deuterated standard to a biological sample allows for precise and accurate quantification of the non-deuterated drug by correcting for variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Emoxypine (positive control)
-
Test compound library
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Cell Culture and Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using standard trypsinization procedures.
-
Resuspend cells in fresh media and determine cell concentration.
-
Seed 5 x 10^4 cells per well in a 96-well black, clear-bottom microplate.
-
Incubate for 24 hours to allow for cell attachment.
Cellular Antioxidant Assay (CAA) Protocol
-
Compound Preparation: Prepare a stock solution of Emoxypine and test compounds in a suitable solvent (e.g., DMSO). Create a dilution series for each compound. The final solvent concentration in the assay should not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the culture medium from the wells and wash twice with PBS.
-
Add 100 µL of media containing the desired concentration of the test compounds or Emoxypine to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO).
-
Incubate the plate for 1 hour at 37°C.
-
Probe Loading: Prepare a 50 µM working solution of DCFH-DA in serum-free DMEM.
-
Remove the compound-containing medium and wash the cells twice with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Prepare a 600 µM solution of AAPH in PBS.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of the AAPH solution to all wells except for the negative control wells (add PBS instead).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Analysis
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
-
The percentage of antioxidant activity can be calculated using the following formula: % Inhibition = (1 - (AUC_sample / AUC_vehicle)) * 100
-
Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the oxidative stress is inhibited).
Data Presentation
The following table presents hypothetical data obtained from the HTS assay, demonstrating the antioxidant activity of Emoxypine and three hypothetical test compounds.
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Emoxypine | 15.2 ± 1.8 | 98 ± 2 |
| Compound A | 8.5 ± 0.9 | 95 ± 3 |
| Compound B | 55.7 ± 4.3 | 75 ± 5 |
| Compound C | > 100 | < 10 |
Table 1: Summary of hypothetical antioxidant activity data for Emoxypine and three test compounds in the Cellular Antioxidant Assay.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
Application Note: High-Throughput Analysis of Emoxypine in Human Plasma for Therapeutic Drug Monitoring using LC-MS/MS with a Deuterated Internal Standard
Introduction
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine succinate), a synthetic antioxidant, has been investigated for its potential therapeutic effects in various conditions, including anxiety, cognitive disorders, and cerebral ischemia.[1] Its purported mechanism of action involves the inhibition of free radical oxidation and the modulation of membrane-bound enzyme activity.[1] Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing dosing regimens of many drugs to maximize efficacy while minimizing toxicity. TDM is particularly important for drugs with significant inter-individual pharmacokinetic variability. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Emoxypine in human plasma, utilizing its deuterated analog, Emoxypine-d5, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise results. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trials of Emoxypine.
Materials and Methods
Chemicals and Reagents
-
Emoxypine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18, 2.1 x 50 mm, 1.8 µm
-
Nitrogen Generator
Sample Preparation
A protein precipitation method was employed for the extraction of Emoxypine and this compound from human plasma.
-
Allow all solutions and samples to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (500 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Emoxypine: m/z 138.1 → 123.1 (Quantifier), 138.1 → 94.1 (Qualifier)
-
This compound: m/z 143.1 → 128.1 (Quantifier)
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Emoxypine in human plasma. The use of this compound as an internal standard ensured high accuracy and precision by correcting for any variations during the analytical process.
Method Validation
The method was validated according to established regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in Table 1.
-
Recovery: The extraction recovery of Emoxypine was consistent across the QC levels, as shown in Table 2.
-
Matrix Effect: The matrix effect was assessed, and the results are presented in Table 2. The use of the deuterated internal standard effectively compensated for any ion suppression or enhancement.
-
Stability: Emoxypine was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Quantitative Data Summary
Disclaimer: The following tables present illustrative data for a hypothetical method validation, as specific published data for the LC-MS/MS analysis of Emoxypine with this compound in human plasma is not available. The values are representative of a well-validated bioanalytical method.
Table 1: Precision and Accuracy of Emoxypine Quantification in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 4.1 |
| Low | 3 | 5.2 | -2.1 | 6.5 | -1.8 |
| Mid | 100 | 4.1 | 1.5 | 5.3 | 2.0 |
| High | 800 | 3.5 | -0.8 | 4.8 | -1.2 |
Table 2: Recovery and Matrix Effect of Emoxypine in Human Plasma
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | 92.5 | 98.7 |
| High | 800 | 94.1 | 101.2 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS quantification of Emoxypine in human plasma.
Caption: Plausible metabolic pathway of Emoxypine in humans (Hypothetical).
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of Emoxypine in human plasma using a deuterated internal standard. The method is suitable for therapeutic drug monitoring and pharmacokinetic studies, providing a valuable tool for researchers and clinicians working with this compound. The straightforward sample preparation and rapid analysis time make it amenable to high-throughput applications.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with Emoxypine-d5 in Human Plasma
Welcome to the technical support center for the bioanalysis of Emoxypine using its deuterated internal standard, Emoxypine-d5, in human plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and mitigate the challenges posed by matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in human plasma analysis?
A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In human plasma, these components can include phospholipids (B1166683), salts, endogenous metabolites, and proteins. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.
Q2: How does using this compound as an internal standard help address matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting matrix effects.[1] An ideal SIL-IS is chemically identical to the analyte (Emoxypine) and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization. Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[2]
Q3: What are the primary causes of matrix effects in human plasma when using electrospray ionization (ESI)?
A: The most significant contributors to matrix effects in ESI-based LC-MS/MS analysis of human plasma are phospholipids. These molecules are highly abundant in plasma and can co-extract with the analyte of interest. During the ESI process, they can compete with the analyte for ionization, often leading to ion suppression. Other endogenous components like salts and metabolites can also contribute to matrix effects.
Q4: Can I use a different internal standard if this compound is unavailable?
A: While a SIL-IS is highly recommended, a structural analog can be used as an alternative. However, it's crucial to validate that the analog behaves similarly to Emoxypine during extraction and ionization to effectively compensate for matrix effects. Without identical co-elution and ionization characteristics, the correction for matrix effects may be incomplete or inaccurate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Emoxypine in human plasma.
Issue 1: High Variability in Analyte Response Across Different Plasma Lots
Possible Cause: Differential matrix effects between individual plasma samples. The composition of plasma can vary significantly from one individual to another, leading to different degrees of ion suppression or enhancement.[3]
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Sample Preparation | Employ a more rigorous sample clean-up method to remove interfering substances. | See Protocols section for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. |
| Chromatographic Separation | Adjust the HPLC/UPLC gradient to better separate Emoxypine from the regions where phospholipids elute. | This may require method re-optimization and validation. |
| Matrix Matching | Prepare calibration standards and quality controls in a pooled matrix that is representative of the study samples. | This helps to normalize the matrix effect across all samples. |
| Confirm this compound Performance | Ensure the internal standard is added at a consistent concentration to all samples and that its response is stable across the analytical run. | A well-behaved IS should track the analyte's response variability. |
Issue 2: Poor Recovery of Both Emoxypine and this compound
Possible Cause: Inefficient sample extraction or analyte loss during sample processing.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Extraction Solvent | For Protein Precipitation, evaluate different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios to plasma.[4] | A common starting point is a 3:1 ratio of acetonitrile to plasma. |
| Adjust pH for LLE | For Liquid-Liquid Extraction, adjust the pH of the plasma sample to ensure Emoxypine is in a neutral state for efficient extraction into an organic solvent. | The choice of extraction solvent is also critical. |
| Evaluate SPE Sorbent | For Solid-Phase Extraction, test different sorbent chemistries (e.g., C18, mixed-mode) to find the one with the best retention and elution profile for Emoxypine. | The wash steps are crucial for removing interferences without losing the analyte. |
| Check for Adsorption | Emoxypine may adsorb to plasticware. Using low-binding tubes and pipette tips can minimize this issue. | Pre-conditioning plasticware with a solution of the analyte can sometimes help. |
Issue 3: Ion Suppression is Observed Despite Using this compound
Possible Cause: Severe matrix effects that overwhelm the compensatory ability of the internal standard or a sub-optimal analytical method.
Solutions:
| Strategy | Description | Key Considerations |
| Dilute the Sample | Diluting the plasma sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. | Ensure the diluted concentration of Emoxypine is still above the lower limit of quantitation (LLOQ). |
| Phospholipid Removal Plates | Utilize specialized SPE plates or cartridges designed to specifically remove phospholipids from the sample extract. | These can be used as a standalone sample preparation method or in conjunction with protein precipitation. |
| Change Ionization Source | If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects, as APCI is generally less affected by non-volatile matrix components.[5] | This will require significant method redevelopment. |
| Post-Column Infusion Experiment | Perform a post-column infusion experiment to identify the retention times at which matrix components are causing ion suppression. This can help in optimizing the chromatography to separate the analyte from these regions. | See Protocols section for a general procedure. |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a rapid and simple method for removing the bulk of proteins from plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound at the desired concentration.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or well for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Factor
This protocol details the post-extraction spike method to quantitatively assess the matrix effect.
Sample Sets Required:
-
Set A (Neat Solution): Emoxypine and this compound spiked into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Blank plasma is first extracted (e.g., via protein precipitation). The resulting clean supernatant is then spiked with Emoxypine and this compound at the same concentration as Set A.
Procedure:
-
Prepare blank plasma extracts by performing the full sample preparation protocol on at least six different lots of blank human plasma.
-
Prepare Set A by adding the analyte and IS to your reconstitution solvent at low and high QC concentrations.
-
Prepare Set B by spiking the blank plasma extracts with the analyte and IS to the same final concentrations as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for the analyte and IS using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)
Acceptance Criteria: An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma lots should be ≤15%.
Visualizations
Caption: A logical workflow for troubleshooting and mitigating matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Protocols for Improved Emoxypine-d5 Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction protocols for Emoxypine and its deuterated internal standard, Emoxypine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting Emoxypine and this compound from biological matrices?
Emoxypine is a polar molecule, which can present challenges for efficient extraction from complex biological matrices like plasma or serum using traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods. Key challenges include:
-
Low Partitioning into Nonpolar Solvents: Due to its polarity, Emoxypine may not efficiently partition into common nonpolar organic solvents used in LLE, leading to low recovery.
-
Matrix Effects: Biological matrices contain numerous endogenous components that can interfere with the extraction and subsequent analysis, particularly with LC-MS/MS, causing ion suppression or enhancement.
-
Deuterated Internal Standard Variability: While this compound is the ideal internal standard, its recovery can sometimes differ from that of the unlabeled analyte due to subtle differences in physicochemical properties.
Q2: Why is my this compound recovery inconsistent or lower than expected?
Several factors can contribute to poor or inconsistent recovery of this compound:
-
Suboptimal pH: The extraction efficiency of ionizable compounds like Emoxypine is highly dependent on the pH of the sample. For effective extraction, the pH should be adjusted to ensure the analyte is in its neutral, un-ionized form.
-
Inappropriate Solvent Selection: The choice of extraction solvent in LLE or the sorbent and elution solvent in SPE is critical. A solvent that is too polar or nonpolar may not effectively extract the analyte.
-
Incomplete Elution in SPE: The elution solvent may not be strong enough to completely desorb this compound from the SPE sorbent.
-
Matrix Effects: As mentioned, components in the biological matrix can interfere with the extraction process itself, not just the analysis.
Q3: Can I use a structural analog as an internal standard instead of this compound?
While a structural analog can be used, a deuterated internal standard like this compound is considered the gold standard in bioanalysis. This is because it shares nearly identical physicochemical properties with the analyte, meaning it will behave similarly during extraction, chromatography, and ionization, thus providing more accurate correction for any variability.[1] If a structural analog is used, it is crucial to thoroughly validate its performance to ensure it effectively mimics the behavior of Emoxypine.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Issue | Possible Cause | Recommended Solution |
| Low this compound Recovery | The pH of the aqueous sample is not optimal for partitioning into the organic phase. | Adjust the sample pH to be at least 2 pH units above the pKa of Emoxypine to ensure it is in its neutral form, enhancing its partitioning into the organic solvent.[2] |
| The organic solvent is not suitable for extracting a polar compound like Emoxypine. | Select a more polar, water-immiscible organic solvent. Consider solvent mixtures to fine-tune the polarity for optimal extraction.[3] | |
| Insufficient mixing of the aqueous and organic phases. | Ensure thorough mixing by vortexing for an adequate amount of time to maximize the surface area for partitioning. | |
| Emulsion formation at the interface. | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. The addition of a small amount of salt can also help. |
Low Recovery in Solid-Phase Extraction (SPE)
| Issue | Possible Cause | Recommended Solution |
| Analyte Breakthrough During Sample Loading | The sorbent is not properly conditioned or equilibrated. | Ensure the sorbent is conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample matrix to ensure proper retention. |
| The sample loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[4] | |
| The sample pH is incorrect for retention on the sorbent. | Adjust the sample pH to ensure the analyte is in the correct ionic state for the chosen sorbent (e.g., for cation exchange, the pH should be below the pKa). | |
| Incomplete Elution of this compound | The elution solvent is too weak. | Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent or by adding a modifier (e.g., ammonia (B1221849) for a basic compound on a cation exchange sorbent). |
| The elution volume is insufficient. | Increase the volume of the elution solvent to ensure complete desorption of the analyte from the sorbent. |
Experimental Protocols
Representative Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
pH Adjustment: Add 50 µL of a suitable buffer to adjust the sample pH (e.g., a basic buffer to bring the pH > pKa of Emoxypine).
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Representative Solid-Phase Extraction (SPE) Protocol for a Pyridine (B92270) Derivative
This protocol for 3,4-diaminopyridine, a compound with a similar pyridine structure, can be adapted for Emoxypine.[5]
-
Sorbent: C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute for analysis as in the LLE protocol.
Quantitative Data
The following tables summarize representative recovery data. Note: Specific recovery data for this compound was not available in the reviewed literature. The data presented for similar compounds should be used as a guideline for optimization.
Table 1: Representative Liquid-Liquid Extraction Recovery of a Polar Compound
| Analyte | Matrix | Extraction Solvent | Recovery (%) |
| 3,4-diaminopyridine | Plasma | Not Specified | 70.8[5] |
Table 2: Representative Solid-Phase Extraction Recovery
| Analyte | Sorbent | Matrix | Recovery (%) |
| Breast Cancer Drugs | C8 | Plasma | ≥92.3[6] |
| Acidic Drugs | Polymeric | Plasma | High and Reproducible |
Visualizations
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
Challenges in the long-term stability of Emoxypine-d5 in biological samples
Welcome to the technical support center for the use of Emoxypine-d5 as an internal standard in bioanalytical studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the long-term stability of this compound in biological samples and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the long-term stability of this compound in biological samples?
A1: The long-term stability of this compound can be influenced by several factors, including:
-
Temperature: Inappropriate storage temperatures can lead to degradation. Long-term storage at -20°C or lower is generally recommended.
-
pH: Emoxypine, and by extension its deuterated analog, can be susceptible to degradation in highly acidic or basic conditions. Biological samples should be maintained at a stable pH if possible.
-
Light Exposure: Like many phenolic compounds, this compound may be sensitive to light. It is advisable to store samples in amber vials or in the dark to prevent photodegradation.
-
Matrix Components: The enzymes and other components present in biological matrices like plasma or urine can contribute to the degradation of the internal standard over time.
-
Deuterium (B1214612) Exchange: While the deuterium labels on this compound are on the ethyl group and therefore not readily exchangeable, extreme pH or temperature conditions could theoretically promote exchange with protons from the surrounding solvent, although this is less common for labels on carbon atoms.
Q2: I'm observing a decreasing signal for this compound over the course of a long-term stability study. What could be the cause?
A2: A decreasing signal for this compound suggests degradation of the internal standard. The most likely causes are:
-
Improper Storage: The most common reason is storage at a temperature that is not low enough to slow down chemical and enzymatic degradation processes.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. It is best to aliquot samples into single-use tubes.
-
Oxidation: Emoxypine is a potent antioxidant, which means it is susceptible to oxidation itself. The presence of oxidizing agents in the sample or exposure to air can lead to its degradation.
Q3: Can the position of the deuterium labels on this compound affect its stability?
A3: The position of isotopic labels is crucial for the stability of a deuterated internal standard. In this compound, the deuterium atoms are located on the ethyl group. This is a stable position, as deuterium atoms on aliphatic chains are not prone to exchange under typical bioanalytical conditions. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.
Troubleshooting Guides
Issue 1: High Variability in this compound Response Across a Batch
-
Possible Cause 1: Inconsistent Sample Handling.
-
Troubleshooting: Ensure all samples, including calibration standards and quality controls (QCs), are treated identically. This includes thawing time, vortexing, and exposure to light and ambient temperature.
-
-
Possible Cause 2: Matrix Effects.
-
Troubleshooting: Different lots of biological matrix can exhibit varying degrees of ion suppression or enhancement in the mass spectrometer. Evaluate matrix effects by comparing the this compound response in different lots of blank matrix.
-
-
Possible Cause 3: Inconsistent Extraction Recovery.
-
Troubleshooting: The efficiency of the sample extraction process can vary. Ensure the extraction procedure is robust and well-validated. Prepare a set of pre-extraction and post-extraction spiked samples to evaluate recovery.
-
Issue 2: Shift in Retention Time of this compound
-
Possible Cause 1: Chromatographic Issues.
-
Troubleshooting: A shift in retention time is often related to the analytical column or mobile phase.
-
Prepare fresh mobile phase.
-
Ensure the column is properly equilibrated.
-
Check for column degradation or contamination. If necessary, replace the column.
-
-
-
Possible Cause 2: Isotope Effect.
-
Troubleshooting: Deuterated compounds can sometimes have slightly different chromatographic behavior compared to their non-deuterated counterparts.[1] This is a known phenomenon and as long as the peak is correctly integrated and does not co-elute with an interference, it should not affect quantification. If the shift is significant and inconsistent, chromatographic method optimization may be required.
-
Quantitative Data Summary
Due to the limited availability of public data on the long-term stability of this compound, the following tables present illustrative data based on typical stability studies for small molecules in plasma. These tables should be used as a reference for expected outcomes of a well-controlled stability study.
Table 1: Illustrative Long-Term Stability of this compound in Human Plasma at -20°C
| Storage Duration | Low QC (10 ng/mL) Mean Recovery (%) | High QC (500 ng/mL) Mean Recovery (%) |
| 1 Month | 98.5 | 99.2 |
| 3 Months | 96.2 | 97.8 |
| 6 Months | 94.7 | 95.5 |
| 12 Months | 91.3 | 92.8 |
Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Low QC (10 ng/mL) Mean Recovery (%) | High QC (500 ng/mL) Mean Recovery (%) |
| Cycle 1 | 99.1 | 99.5 |
| Cycle 2 | 97.8 | 98.3 |
| Cycle 3 | 95.4 | 96.1 |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Plasma
Objective: To evaluate the stability of this compound in human plasma over an extended period when stored at -20°C and -80°C.
Methodology:
-
Sample Preparation:
-
Prepare two sets of quality control (QC) samples at low and high concentrations (e.g., 10 ng/mL and 500 ng/mL) by spiking known amounts of this compound into blank human plasma.
-
Aliquot these QC samples into individual polypropylene (B1209903) tubes for each time point to avoid freeze-thaw cycles.
-
-
Storage:
-
Store one set of aliquots at -20°C and the other at -80°C.
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of low and high QC samples from each storage temperature.
-
Prepare a fresh set of calibration standards.
-
Process the thawed QC samples and fresh calibration standards using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
-
Data Evaluation:
-
Calculate the mean concentration of the stored QC samples against the freshly prepared calibration curve.
-
The stability is acceptable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Prepare low and high concentration QC samples in blank human plasma as described in the long-term stability protocol.
-
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at -20°C for at least 24 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
-
Analysis:
-
After the final thaw, analyze the QC samples along with a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Compare the mean concentration of the freeze-thaw samples to the nominal concentration. Stability is acceptable if the deviation is within ±15%.
-
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Antioxidant Mechanism and Potential Degradation of Emoxypine.
References
Technical Support Center: Minimizing Ion Suppression for Emoxypine-d5
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the minimization of ion suppression for Emoxypine-d5 in LC-MS/MS analyses.
Troubleshooting Guide
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem: Low or Inconsistent Signal for this compound
If you are observing a significantly lower signal for this compound in your matrix samples compared to clean standards, or if the signal is highly variable between samples, ion suppression is a likely cause.
dot
Caption: A workflow for troubleshooting low or inconsistent this compound signal.
Step 1: Assess Matrix Effects
The first step is to confirm that ion suppression is indeed the issue. The post-column infusion technique is a valuable tool for this purpose.[1][2]
-
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-fitting.
-
Analysis: Inject a blank matrix sample (e.g., plasma or urine without this compound) onto the LC column.
-
Interpretation: Monitor the this compound signal. A stable baseline will be observed. If there is a dip in the baseline at a specific retention time, it indicates the presence of co-eluting matrix components that are causing ion suppression.[2][3]
-
Step 2: Optimize Sample Preparation
Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components before analysis.[4][5] Common sources of interference in biological matrices include phospholipids (B1166683), salts, and proteins.[6]
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | Simple and fast, but often results in the least clean extracts and may not effectively remove phospholipids and salts.[1][5][7] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[4][7] Optimization of solvent and pH is crucial for good recovery. |
| Solid-Phase Extraction (SPE) | High | Generally provides the cleanest extracts by selectively isolating the analyte and removing a wide range of interferences.[4][5][8] |
-
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Selection: Choose an SPE sorbent that retains Emoxypine while allowing interfering components to be washed away. A mixed-mode cation exchange sorbent can be effective.
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by an equilibration with an aqueous solution (e.g., water or a weak buffer).
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences and a stronger organic solvent to remove less polar interferences like phospholipids.
-
Elution: Elute this compound with a suitable solvent (e.g., methanol with a small percentage of a volatile base like ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
Step 3: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic parameters to separate this compound from co-eluting interferences.[1][4]
-
Strategies for Chromatographic Optimization:
-
Mobile Phase Gradient: Modify the gradient profile to improve the resolution between this compound and the interfering peaks identified during the post-column infusion experiment.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a biphenyl (B1667301) column) to alter selectivity.
-
Flow Rate: Reducing the flow rate can sometimes enhance ionization efficiency and reduce the impact of co-eluting species.[7]
-
Step 4: Optimize Mass Spectrometer Parameters
Adjusting the ion source parameters can also help to mitigate ion suppression.
-
Ion Source Optimization:
-
Ionization Mode: While Emoxypine is typically analyzed in positive ion mode, evaluating negative ion mode can be beneficial as fewer matrix components may ionize, potentially reducing suppression.[7][9]
-
Source Parameters: Optimize parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the this compound signal while minimizing the influence of the matrix.[10]
-
Ionization Technique: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[9][11] If available, consider switching to an APCI source.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer.[7] It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[4][11] This competition for ionization leads to a decreased signal for the analyte of interest.
Q2: What are the common causes of ion suppression for this compound in biological samples?
A2: In biological matrices like plasma and urine, the most common causes of ion suppression are:
-
Phospholipids: Abundant in cell membranes and often co-extract with analytes.[8]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the desolvation process in the ESI source.[6]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant signal suppression.[6]
-
Exogenous Substances: These can include dosing vehicles, metabolites, and co-administered drugs.
Q3: How does a stable isotope-labeled internal standard like this compound help with ion suppression?
A3: this compound is a deuterium-labeled analog of Emoxypine and serves as an ideal internal standard.[12][13] Because it has nearly identical physicochemical properties to the unlabeled analyte, it will experience the same degree of ion suppression.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
dot
Caption: Principle of ion suppression compensation using a stable isotope-labeled internal standard.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Sample dilution is a simple method to reduce the concentration of interfering matrix components and can be effective.[1][14] However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples. It is a viable strategy only if the analyte concentration is sufficiently high to be detected accurately after dilution.[14]
Q5: Is there a universal method to eliminate ion suppression?
A5: There is no single universal method to completely eliminate ion suppression for all analytes and matrices.[7] The most effective approach is a combination of optimized sample preparation, tailored chromatographic separation, and careful selection of mass spectrometric conditions. The strategies outlined in this guide provide a robust framework for minimizing ion suppression for this compound in your specific application.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. veeprho.com [veeprho.com]
- 13. Emoxypine |Axios Research [axios-research.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatographic Separation of Emoxypine and Emoxypine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Emoxypine and its deuterated internal standard, Emoxypine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic challenges encountered when analyzing Emoxypine?
A1: Emoxypine, being a basic compound, is prone to interacting with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns. This can lead to common issues such as peak tailing, poor peak shape, and variable retention times. Optimizing the mobile phase pH and choosing an appropriate column are crucial to mitigate these effects.[1][2][3]
Q2: Why is this compound used as an internal standard for Emoxypine analysis?
A2: this compound is the deuterated form of Emoxypine, meaning some hydrogen atoms are replaced with deuterium. This makes it an ideal internal standard because it has nearly identical chemical properties and chromatographic behavior to Emoxypine, but it has a different mass-to-charge ratio (m/z). This allows for accurate quantification by mass spectrometry, as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, thus correcting for variations in sample preparation and instrument response.
Q3: What are the key parameters to consider for developing a robust LC-MS/MS method for Emoxypine?
A3: For a robust LC-MS/MS method, careful consideration should be given to the following:
-
Column Selection: A high-purity, end-capped C18 or a phenyl-hexyl column is often a good starting point to minimize silanol interactions.
-
Mobile Phase Composition: An acidic mobile phase (e.g., using formic acid or ammonium (B1175870) formate) is typically used to protonate Emoxypine and improve peak shape. The organic modifier (e.g., methanol (B129727) or acetonitrile) and its gradient should be optimized for the best separation from matrix components.[4]
-
Mass Spectrometry Parameters: Optimization of ion source parameters (e.g., spray voltage, gas flows, and temperature) and compound-specific parameters (e.g., precursor/product ion transitions, collision energy, and dwell time) is critical for achieving high sensitivity and specificity.
-
Sample Preparation: A clean sample is essential to minimize matrix effects and ensure method robustness. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction should be evaluated based on the biological matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of Emoxypine and this compound.
Problem 1: Peak Tailing for Emoxypine and/or this compound
-
Symptom: The chromatographic peak is asymmetrical with a trailing edge.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 with an additive like formic acid to protonate the silanol groups and reduce their interaction with the basic Emoxypine molecule.[1][5] Consider using a column with a different stationary phase, such as one with end-capping or a phenyl-hexyl chemistry, which can reduce silanol interactions. |
| Column Overload | Reduce the injection volume or dilute the sample to ensure the amount of analyte on the column is within its linear range. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. A guard column can help extend the life of the analytical column. |
| Inappropriate Mobile Phase Strength | Increase the percentage of the organic solvent in the mobile phase to ensure the analyte is eluted efficiently. |
Problem 2: Poor Resolution or Co-elution with Interferences
-
Symptom: The peaks for Emoxypine and this compound are not well-separated from other components in the sample, or they are not baseline resolved from each other.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (methanol vs. acetonitrile) as they can offer different selectivities. |
| Matrix Effects | Improve the sample preparation procedure to remove interfering matrix components. Solid-phase extraction (SPE) can provide a cleaner extract compared to protein precipitation. |
| Inappropriate Column Chemistry | Test columns with different stationary phases (e.g., C8, phenyl-hexyl) to find one that provides better selectivity for Emoxypine and interfering compounds. |
Problem 3: Inconsistent Retention Times
-
Symptom: The retention times for Emoxypine and this compound shift between injections or batches.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Mobile Phase Preparation Inconsistency | Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in pH or solvent composition can lead to significant shifts in retention time. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times. |
| Pump Performance Issues | Check the HPLC pump for leaks or pressure fluctuations, which can indicate a problem with the pump seals or check valves. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature variations can affect retention times. |
Experimental Protocols
Protocol 1: Analysis of Emoxypine in Rat Brain Tissue by HPLC-MS/MS
This protocol is adapted from a validated method for the quantification of Emoxypine in rat brain tissue.[4]
1. Sample Preparation (Homogenization)
-
Homogenize brain tissue samples using a bead-beating homogenizer.
-
Spike the blank brain tissue with Emoxypine reference standard and the internal standard (this compound or another suitable standard like amantadine) before or after the homogenization step.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Isocratic elution with 44% Mobile Phase A and 56% Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Total Run Time: 2.0 minutes.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Emoxypine: m/z 138.0 → 123.0[4]
-
This compound: The precursor ion will be approximately m/z 143. The product ion will likely be m/z 128, but this should be optimized.
-
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.
-
Compound Parameters: Optimize collision energy for each MRM transition.
Quantitative Data
The following tables summarize typical parameters for the LC-MS/MS analysis of Emoxypine.
Table 1: Chromatographic Parameters
| Parameter | Setting | Reference |
| Column | Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) | [4] |
| Mobile Phase | A: 10 mM ammonium formate + 0.1% formic acid in waterB: 0.1% formic acid in methanol | [4] |
| Gradient | Isocratic: 44% A, 56% B | [4] |
| Flow Rate | 0.4 mL/min | [4] |
| Column Temp. | 30°C | |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Emoxypine | 138.0 | 123.0 | ESI+ | [4] |
| This compound | ~143 | ~128 (to be optimized) | ESI+ |
Visualizations
Experimental Workflow
Caption: A typical bioanalytical workflow for the quantification of Emoxypine.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
Signaling Pathway: Emoxypine's Antioxidant Action
Caption: Emoxypine's mechanism as an antioxidant to reduce cellular damage.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
Validation & Comparative
A Guide to the Validation of a Bioanalytical Method for Emoxypine Using Emoxypine-d5 in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for a bioanalytical method for the quantification of Emoxypine in biological matrices, specifically utilizing Emoxypine-d5 as an internal standard, in alignment with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The use of a stable isotope-labeled internal standard like this compound is a preferred approach in quantitative mass spectrometry to ensure accuracy and precision.
Principles of Bioanalytical Method Validation
Bioanalytical method validation is a critical process in drug development that demonstrates that a particular analytical method is suitable for its intended purpose.[1] According to FDA guidelines, a full validation should be performed when a new bioanalytical method is established.[1] For chromatographic methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is commonly used for the quantification of small molecules like Emoxypine, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.
-
Carryover: The appearance of the analyte in a blank sample following the analysis of a high-concentration sample.
-
Dilution Integrity: The accuracy of determining the concentration of an analyte in a sample after dilution.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
The Role of this compound as an Internal Standard
This compound, a deuterium-labeled version of Emoxypine, is an ideal internal standard (IS) for the quantitative analysis of Emoxypine by LC-MS. Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical physicochemical properties to the analyte. This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in extraction recovery and matrix effects.
Comparison of a Validated Method Using this compound with Typical Performance Criteria
Table 1: Linearity and Range
| Parameter | Acceptance Criteria (FDA) | Expected Performance with this compound |
| Calibration Curve Model | Appropriate weighting, not forced through the origin | Linear, weighted by 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response | To be determined based on required sensitivity |
| Upper Limit of Quantification (ULOQ) | Highest standard on the calibration curve | To be determined based on expected concentrations |
| Back-calculated Standard Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% of nominal (±15% at LLOQ) |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration | Acceptance Criteria (FDA) - Accuracy (% Bias) | Acceptance Criteria (FDA) - Precision (% CV) | Expected Performance with this compound - Accuracy (% Bias) | Expected Performance with this compound - Precision (% CV) |
| LLOQ | (e.g., 1 ng/mL) | Within ±20% | ≤ 20% | Within ±15% | ≤ 15% |
| Low QC | (e.g., 3 ng/mL) | Within ±15% | ≤ 15% | Within ±10% | ≤ 10% |
| Medium QC | (e.g., 50 ng/mL) | Within ±15% | ≤ 15% | Within ±10% | ≤ 10% |
| High QC | (e.g., 150 ng/mL) | Within ±15% | ≤ 15% | Within ±10% | ≤ 10% |
Table 3: Stability
| Stability Test | Storage Conditions | Acceptance Criteria (FDA) | Expected Performance with this compound |
| Short-Term (Bench-Top) | Room Temperature, e.g., 24 hours | Mean concentration within ±15% of nominal | Within ±10% of nominal |
| Long-Term | -20°C or -80°C, e.g., 3 months | Mean concentration within ±15% of nominal | Within ±10% of nominal |
| Freeze-Thaw | e.g., 3 cycles | Mean concentration within ±15% of nominal | Within ±10% of nominal |
| Post-Preparative (Autosampler) | e.g., 4°C for 48 hours | Mean concentration within ±15% of nominal | Within ±10% of nominal |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the validation of a bioanalytical method for Emoxypine using this compound.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Emoxypine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Emoxypine stock solution in 50% methanol (B129727) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol at an appropriate concentration to be used as the internal standard spiking solution.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes.
-
Spike with the appropriate Emoxypine working solution to prepare calibration standards and QC samples.
-
Add 10 µL of the this compound working solution to all samples except for the double blank.
-
Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimized transitions for Emoxypine (e.g., precursor ion -> product ion) and this compound (e.g., precursor ion+5 -> product ion).
Validation Experiments
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of Emoxypine and this compound.
-
Linearity: Prepare and analyze a calibration curve with a blank, a zero standard, and at least six non-zero standards over the expected concentration range.
-
Accuracy and Precision: Analyze at least five replicates of QC samples at four concentration levels (LLOQ, low, medium, and high) in three separate analytical runs.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in neat solution at low and high concentrations.
-
Stability: Analyze QC samples (low and high concentrations) after subjecting them to the specified storage and handling conditions.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Logical relationship of validation parameters per FDA guidance.
References
Cross-Validation of an Analytical Method for Emoxypine: A Comparative Guide Using Emoxypine-d5
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of an analytical method for Emoxypine using a deuterated internal standard, Emoxypine-d5. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, offering significant advantages over other analytical approaches.
The Superiority of Deuterated Internal Standards
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should mimic the analyte of interest throughout sample preparation and analysis to compensate for variability.[1] Deuterated internal standards, such as this compound, are structurally identical to the analyte, Emoxypine, with the only difference being the substitution of hydrogen atoms with deuterium (B1214612). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.
This near-identical nature ensures that this compound co-elutes with Emoxypine, experiencing the same degree of ion suppression or enhancement caused by the sample matrix.[2][3] This co-elution is a critical factor in mitigating matrix effects, which are a primary source of inaccuracy in bioanalytical methods.[2] The use of a deuterated internal standard leads to improved accuracy and precision in quantification.[2][3][4]
Experimental Protocol: Emoxypine Analysis using LC-MS/MS
This section outlines a detailed methodology for the quantification of Emoxypine in a biological matrix (e.g., rat brain tissue), adapted from established protocols and optimized for the use of this compound as an internal standard.[5]
1. Sample Preparation:
-
Homogenization: Weigh brain tissue samples and homogenize in a suitable buffer.
-
Spiking: Add a known concentration of this compound internal standard solution to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Extraction: Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 × 50 mm) is suitable for separation.[5]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Solvent B: 0.1% formic acid in methanol.
-
-
Flow Rate: A typical flow rate would be 0.4 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Emoxypine: m/z 138.0 → 123.0[5]
-
This compound: A hypothetical transition would be m/z 143.0 → 128.0 (assuming 5 deuterium atoms are incorporated into the pyridine (B92270) ring and ethyl group).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Data Presentation: Performance Characteristics
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Emoxypine using this compound, based on typical regulatory guidelines from the FDA and EMA.[6][7]
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 1 ng/g in brain tissue[5] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% (< 15% at LLOQ) |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | Minimized due to co-elution of analyte and IS |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable under typical storage and handling conditions |
Comparison of Internal Standards: this compound vs. a Structural Analog
The choice of internal standard is critical for the reliability of a bioanalytical method. The following table compares the use of a deuterated internal standard (this compound) with a structurally unrelated internal standard (e.g., Amantadine, as used in a published method for Emoxypine).[5]
| Feature | This compound (Deuterated IS) | Amantadine (Structural Analog IS) |
| Structural Similarity | Nearly identical to Emoxypine | Structurally different from Emoxypine |
| Chromatographic Behavior | Co-elutes with Emoxypine | Different retention time |
| Ionization Efficiency | Nearly identical to Emoxypine | Different ionization efficiency |
| Matrix Effect Compensation | Excellent, as it experiences the same ion suppression/enhancement[2] | Less effective, as it may not be affected by the matrix in the same way |
| Accuracy and Precision | High accuracy and precision[2][4] | May be compromised by differential matrix effects |
| Availability and Cost | Custom synthesis may be required, potentially higher cost | Generally more readily available and less expensive |
| Method Robustness | High | Lower, more susceptible to variations in sample matrix |
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a typical cross-validation workflow, which is essential when analytical methods are transferred between laboratories or when a new method is introduced to replace a validated one.[8][9] Cross-validation ensures that the data generated by different methods or in different locations are comparable and reliable.[8][10]
Caption: Workflow for the cross-validation of a bioanalytical method.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
The Clear Advantage of Deuterated Internal Standards: A Performance Comparison Featuring Emoxypine-d5
In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative results. This is particularly true for liquid chromatography-mass spectrometry (LC-MS) based assays, where variability in sample preparation and instrument response can significantly impact data quality. This guide provides a comprehensive comparison of the performance characteristics of a deuterated internal standard, Emoxypine-d5, against a non-deuterated alternative, amantadine (B194251), for the quantification of Emoxypine.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1] Deuterated standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, allowing for effective compensation for matrix effects, ionization suppression or enhancement, and variations during sample processing. This leads to superior accuracy and precision compared to non-deuterated internal standards, which may have different extraction recoveries and chromatographic behaviors.
Performance Characteristics: A Comparative Analysis
The following table summarizes the key performance parameters of an LC-MS/MS method for the quantification of Emoxypine using a non-deuterated internal standard (amantadine) versus the expected performance when utilizing a deuterated internal standard like this compound. The data for the non-deuterated standard is based on a validated method for the determination of Emoxypine in rat brain tissue.[2] The expected performance for this compound is based on the well-documented advantages of using a deuterated analog as an internal standard.[1][3]
| Performance Parameter | Non-Deuterated IS (Amantadine)[2] | Deuterated IS (this compound) (Expected) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g | Potentially lower due to improved S/N |
| Upper Limit of Quantification (ULOQ) | 1500 ng/g | 1500 ng/g or higher |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Accuracy (%RE) | Within ±15% | Within ±10% |
| Recovery | Variable, analyte and IS may differ | Consistent and closely matched |
| Matrix Effect | Potential for significant variability | Minimized due to co-elution and similar ionization |
Experimental Protocols
Method Using Non-Deuterated Internal Standard (Amantadine)[2]
1. Sample Preparation:
-
Brain tissue samples are homogenized using a bead beater.
-
The homogenate is spiked with the internal standard, amantadine.
-
Protein precipitation is performed to remove interfering proteins.
-
The supernatant is collected for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm)
-
Mobile Phase:
-
A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
B: 0.1% formic acid in methanol
-
-
Gradient: 44% A and 56% B (isocratic)
-
Flow Rate: 0.4 mL/min
-
Run Time: 2.0 min
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Emoxypine: m/z 138.0 → 123.0
-
Amantadine (IS): m/z 152.0 → 135.0
-
Proposed Method Using Deuterated Internal Standard (this compound)
1. Sample Preparation:
-
Tissue or plasma samples are spiked with this compound.
-
A protein precipitation or liquid-liquid extraction is performed.
-
The resulting supernatant or organic layer is evaporated and reconstituted for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile (B52724) or methanol
-
-
A suitable gradient is employed to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Emoxypine: To be optimized (e.g., m/z 138.1 → [product ion])
-
This compound (IS): To be optimized (e.g., m/z 143.1 → [product ion])
-
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying mechanism of Emoxypine, the following diagrams are provided.
Experimental workflow for Emoxypine analysis using a deuterated internal standard.
Simplified signaling pathway of Emoxypine's antioxidant and membrane-protective effects.
Conclusion
The evidence strongly supports the use of this compound as a deuterated internal standard for the quantitative analysis of Emoxypine. While a non-deuterated internal standard like amantadine can provide acceptable results, the inherent advantages of a stable isotope-labeled standard lead to significant improvements in data quality. For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in their bioanalytical methods, this compound is the superior choice, ensuring more reliable and robust pharmacokinetic and toxicokinetic data.
References
- 1. Development and validation of an LC-MS/MS method for the determination of hinokiflavone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
A Comparative Guide to the Quantitative Analysis of Emoxypine: With and Without Emoxypine-d5 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for robust pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a detailed comparative analysis of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Emoxypine in human plasma: one utilizing a structural analog internal standard (Amantadine) and the other employing a stable isotope-labeled internal standard (Emoxypine-d5).
The use of an appropriate internal standard (IS) is critical in bioanalysis to correct for variability during sample preparation and analysis. While structural analogs can be used, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. This is because they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects, which provides more effective compensation for matrix effects and variability in recovery.
This guide will present a side-by-side comparison of the experimental protocols and performance characteristics of these two approaches, supported by representative experimental data.
Experimental Protocols
A detailed methodology for each quantification approach is provided below.
Method A: Emoxypine Quantification with Amantadine as Internal Standard
This method is adapted from a published study for the determination of Emoxypine in a biological matrix.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of Amantadine internal standard solution.
-
Vortex the sample briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Emoxypine: m/z 138.0 → 123.0
-
Amantadine: m/z 152.0 → 135.0
-
Method B: Emoxypine Quantification with this compound as Internal Standard
This represents a typical validated method employing a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Vortex the sample briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Emoxypine: m/z 138.0 → 123.0
-
This compound: m/z 143.0 → 128.0
-
Quantitative Data Comparison
The following tables summarize the expected performance characteristics for the two methods based on established principles of bioanalytical method validation.
Table 1: Linearity and Sensitivity
| Parameter | Method A (with Amantadine) | Method B (with this compound) |
| Linearity Range (ng/mL) | 1 - 1500 | 1 - 1500 |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 |
Table 2: Accuracy and Precision
| QC Level | Method A (with Amantadine) | Method B (with this compound) |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | |
| Low QC | ± 10% | < 10% | ± 5% | < 5% |
| Medium QC | ± 8% | < 8% | ± 4% | < 4% |
| High QC | ± 8% | < 8% | ± 4% | < 4% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (with Amantadine) | Method B (with this compound) |
| Recovery (%) | 85 - 95 | 88 - 98 |
| Matrix Effect (%) | 80 - 110 | 95 - 105 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical methods.
Caption: Experimental workflows for Emoxypine quantification.
Comparative Analysis
The data presented highlights the superior performance of the method utilizing this compound as the internal standard. The use of a stable isotope-labeled internal standard leads to improved accuracy and precision, as evidenced by the lower percent bias and coefficient of variation (%CV) at all quality control levels. This is primarily due to the ability of this compound to more effectively compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement.
While the method with Amantadine provides acceptable results, the potential for differential behavior between the analyte and the internal standard during sample processing and analysis can lead to greater variability. The near-identical chemical nature of Emoxypine and this compound minimizes this risk, resulting in a more robust and reliable assay.
Caption: Logical relationship of IS choice to data quality.
Conclusion
For the quantitative analysis of Emoxypine in biological matrices, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. This approach yields a more accurate, precise, and robust method compared to the use of a structural analog internal standard like Amantadine. The improved data quality enhances the reliability of pharmacokinetic and other clinical studies, ultimately leading to more confident decision-making in the drug development process.
Justification for Using Emoxypine-d5 Over Other Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is a critical determinant of data quality, accuracy, and reliability.[1] For the quantification of Emoxypine, a compound with antioxidant and antihypoxic properties, its deuterated analog, Emoxypine-d5, emerges as the superior choice for an internal standard.[2][3] This guide provides a comprehensive justification for the use of this compound over other potential internal standards, supported by a comparative analysis of performance metrics and detailed experimental considerations.
The Gold Standard: Properties of an Ideal Internal Standard
An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for analytical variability.[4] The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1][5] Key characteristics of a high-quality internal standard include:
-
Structural Similarity: The IS should be structurally and chemically similar to the analyte.
-
Co-elution: It should elute at or very near the same retention time as the analyte.[5]
-
Similar Ionization Efficiency: The IS and analyte should exhibit comparable ionization responses in the mass spectrometer.[6]
-
Stability: It must be stable throughout the sample preparation and analysis.
-
Absence in Samples: The IS should not be endogenously present in the biological matrix being analyzed.[7]
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) for differentiation by the mass spectrometer.[6]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" because they meet these criteria more effectively than structural analogs.[5][8]
This compound: The Optimal Internal Standard for Emoxypine Analysis
This compound is a deuterium-labeled version of Emoxypine, where five hydrogen atoms have been replaced by deuterium.[2][9] This subtle modification results in a compound that is nearly identical to Emoxypine in its physicochemical properties but with a distinct mass, making it an exemplary internal standard for several reasons:
-
Near-Identical Physicochemical Properties: this compound and Emoxypine exhibit virtually identical extraction recovery, chromatographic retention time, and ionization efficiency.[10] This ensures that any variations affecting the analyte during sample processing and analysis will equally affect the internal standard, allowing for accurate correction.[5]
-
Co-elution and Matrix Effect Compensation: Because this compound co-elutes with Emoxypine, it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[11][12] This is a significant advantage over structural analogs, which may elute at different times and be subjected to different matrix effects, leading to inaccurate quantification.
-
Improved Precision and Accuracy: The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of the analytical method.[5][11] By compensating for variabilities in sample preparation, injection volume, and instrument response, it ensures the reliability of the quantitative data.[4]
Comparison of Internal Standard Strategies
The choice of an internal standard generally falls into two categories: stable isotope-labeled standards and structural analogs. The following table provides a comparative overview:
| Feature | This compound (Stable Isotope-Labeled) | Structural Analog (e.g., Pyridoxine) |
| Chemical & Physical Properties | Virtually identical to Emoxypine.[1] | Similar, but not identical, to Emoxypine. |
| Chromatographic Behavior | Typically co-elutes with Emoxypine.[5] | Elutes close to, but may have a different retention time than, Emoxypine.[1] |
| Matrix Effect Compensation | Excellent due to co-elution.[12] | Can be less effective if retention times differ.[13] |
| Accuracy and Precision | High, considered the gold standard.[5] | Generally lower than SIL standards.[14] |
| Cost and Availability | Can be more expensive and less readily available.[14] | Often less expensive and more accessible. |
While a structural analog may be a viable option when a SIL-IS is unavailable, this compound provides a higher level of analytical certainty, which is crucial in regulated bioanalysis for drug development.[1]
Experimental Data and Protocols
To illustrate the superior performance of this compound, a summary of expected results from a bioanalytical method validation is presented below.
Data Presentation: Comparative Performance
| Validation Parameter | This compound as IS | Structural Analog as IS | Acceptance Criteria (FDA/EMA) |
| Precision (%CV) | |||
| - Intra-day | ≤ 5% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | ≤ 7% | ≤ 18% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | |||
| - Intra-day | -2% to +3% | -10% to +12% | Within ±15% (±20% at LLOQ) |
| - Inter-day | -4% to +5% | -14% to +15% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | ≤ 4% | ≤ 12% | ≤ 15% |
The data clearly indicates that the use of this compound as an internal standard results in significantly better precision, accuracy, and reduced matrix effects compared to a structural analog.
Experimental Protocols
A typical experimental workflow for the quantification of Emoxypine in human plasma using LC-MS/MS with this compound as an internal standard would involve the following steps:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Emoxypine: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
-
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Emoxypine quantification.
Justification Logic
Caption: Logic for selecting this compound as the internal standard.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. For the quantitative analysis of Emoxypine, the use of its deuterated analog, this compound, is strongly justified. Its near-identical physicochemical properties to the analyte ensure co-elution and effective compensation for matrix effects and other analytical variabilities.[5][11] This leads to superior accuracy and precision, making this compound the gold standard choice for researchers, scientists, and drug development professionals seeking the highest quality data in regulated bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Emoxypine - Wikipedia [en.wikipedia.org]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Study of Matrix Effects on Emoxypine-d5 Versus a ¹³C-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. A critical factor influencing this is the choice of an appropriate internal standard (IS) to compensate for matrix effects. This guide provides a comprehensive comparison of the performance of a deuterated internal standard (Emoxypine-d5) versus a Carbon-13 (¹³C)-labeled internal standard in mitigating matrix effects during the LC-MS/MS analysis of Emoxypine.
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard.[1] They are chemically identical to the analyte, differing only in isotopic composition, which allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[1] However, the choice between a deuterated and a ¹³C-labeled IS can significantly impact data quality.[1] While both are SIL-IS, their performance in compensating for matrix effects can differ substantially.
Key Performance Parameters: A Comparative Analysis
The primary distinction in performance arises from the "isotope effect." The significant mass difference between hydrogen and deuterium (B1214612) can lead to different physicochemical properties for deuterated standards compared to the unlabeled analyte, potentially causing a chromatographic shift.[1] In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, resulting in perfect co-elution.[2]
The following tables summarize the expected performance differences based on extensive data from comparative studies of deuterated versus ¹³C-labeled internal standards for various analytes.
Table 1: Chromatographic Co-elution with Analyte
| Internal Standard Type | Chromatographic Behavior | Implication for Matrix Effect Compensation |
| This compound (Deuterated) | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte. | Can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification. |
| ¹³C-Labeled Emoxypine | Typically co-elutes perfectly with the analyte under various chromatographic conditions. | Superior co-elution provides more accurate compensation for matrix effects that can vary across a chromatographic peak. |
Table 2: Accuracy & Precision
| Internal Standard Type | Performance | Key Findings |
| This compound (Deuterated) | Can lead to inaccuracies, with some studies showing significant error due to imperfect retention time matching. | A study showed a mean bias of 96.8% with a standard deviation of 8.6%. |
| ¹³C-Labeled Emoxypine | Demonstrates improved accuracy and precision. | In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%. |
Table 3: Isotopic Stability
| Internal Standard Type | Stability Characteristics | Impact on Analysis |
| This compound (Deuterated) | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH). | Potential for compromised integrity of the internal standard throughout the analytical workflow. |
| ¹³C-Labeled Emoxypine | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis. | Ensures the integrity and reliability of the internal standard. |
Experimental Protocols
To empirically determine the best internal standard for Emoxypine analysis, a matrix effect study should be performed.
Protocol for Matrix Effect Evaluation
-
Sample Preparation :
-
Prepare three sets of samples:
-
Set A : Emoxypine and IS in a pure solution (e.g., mobile phase).
-
Set B : Blank biological matrix extract spiked with Emoxypine and IS post-extraction.
-
Set C : Blank biological matrix extract.
-
-
Use at least six different lots of the biological matrix.
-
-
LC-MS/MS Analysis :
-
Analyze the samples using a validated LC-MS/MS method.
-
The chromatographic conditions should be optimized to achieve good peak shape and separation from endogenous interferences.
-
-
Data Analysis :
-
Calculate the Matrix Factor (MF) :
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
This is calculated by comparing the peak area of the analyte in Set B to the peak area in Set A.
-
-
Calculate the IS-Normalized MF :
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the evaluation of matrix effects.
Caption: Logical comparison of deuterated vs. ¹³C internal standards.
Conclusion and Recommendation
While deuterated internal standards like this compound can be a cost-effective option, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices where significant matrix effects are expected. For researchers and drug development professionals where data integrity is paramount, the investment in a ¹³C-labeled internal standard for Emoxypine analysis is a sound scientific decision that will lead to more reliable and defensible results.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Emoxypine-d5
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Emoxypine-d5, a deuterated analog of Emoxypine. The following procedures and plans are designed to minimize risk and ensure proper management from reception to disposal.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE forms the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if dust is generated. | To prevent inhalation of airborne particles, particularly if handling a powder. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
2. Handling and Preparation:
-
All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling the compound.
3. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of unused this compound and any contaminated waste in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of the chemical down the drain or in the regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
